N-{3-[(2-methoxyphenyl)(pyridin-2-ylamino)methyl]-4,5-dimethylthiophen-2-yl}benzamide
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Overview
Description
N-{3-[(2-methoxyphenyl)(pyridin-2-ylamino)methyl]-4,5-dimethylthiophen-2-yl}benzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzamide core linked to a thiophene ring, which is further substituted with a methoxyphenyl and pyridinylamino group. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it a subject of extensive research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-[(2-methoxyphenyl)(pyridin-2-ylamino)methyl]-4,5-dimethylthiophen-2-yl}benzamide typically involves multi-step organic reactions. The initial step often includes the formation of the thiophene ring, followed by the introduction of the dimethyl groups at the 4 and 5 positions. Subsequent steps involve the attachment of the methoxyphenyl and pyridinylamino groups through nucleophilic substitution reactions. The final step usually involves the formation of the benzamide linkage under mild acidic or basic conditions to ensure the stability of the compound.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to maximize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and recrystallization are commonly employed to purify the final product. Reaction conditions are carefully controlled to prevent side reactions and degradation of the compound.
Chemical Reactions Analysis
Types of Reactions
N-{3-[(2-methoxyphenyl)(pyridin-2-ylamino)methyl]-4,5-dimethylthiophen-2-yl}benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions are common, especially at the methoxyphenyl and pyridinylamino groups, using reagents like sodium hydride or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-{3-[(2-methoxyphenyl)(pyridin-2-ylamino)methyl]-4,5-dimethylthiophen-2-yl}benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic cells.
Mechanism of Action
The mechanism of action of N-{3-[(2-methoxyphenyl)(pyridin-2-ylamino)methyl]-4,5-dimethylthiophen-2-yl}benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. These interactions can lead to various biological effects, such as the inhibition of cell proliferation or the induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- N-{3-[(4-ethoxyphenyl)(pyridin-2-ylamino)methyl]-4,5-dimethylthiophen-2-yl}benzamide
- N-{3-[(2-chlorophenyl)(pyridin-2-ylamino)methyl]-4,5-dimethylthiophen-2-yl}benzamide
Uniqueness
N-{3-[(2-methoxyphenyl)(pyridin-2-ylamino)methyl]-4,5-dimethylthiophen-2-yl}benzamide is unique due to the presence of the methoxy group, which can influence its electronic properties and reactivity. This makes it distinct from similar compounds that may have different substituents, such as ethoxy or chloro groups, which can alter their chemical behavior and biological activity.
Properties
IUPAC Name |
N-[3-[(2-methoxyphenyl)-(pyridin-2-ylamino)methyl]-4,5-dimethylthiophen-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N3O2S/c1-17-18(2)32-26(29-25(30)19-11-5-4-6-12-19)23(17)24(28-22-15-9-10-16-27-22)20-13-7-8-14-21(20)31-3/h4-16,24H,1-3H3,(H,27,28)(H,29,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QROROYNIVPKIJI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C(C2=CC=CC=C2OC)NC3=CC=CC=N3)NC(=O)C4=CC=CC=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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